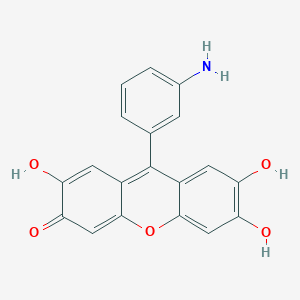
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one: is a chemical compound that belongs to the xanthene dye family It is characterized by its unique structure, which includes an aminophenyl group and multiple hydroxyl groups attached to the xanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves the condensation of 3-aminophenol with phthalic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the xanthene core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions, and the reaction is carefully controlled to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced forms, depending on the reducing agent used.
Substitution: The aminophenyl group can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced xanthene derivatives.
Substitution: Formation of substituted xanthene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is used as a dye in various chemical applications. Its vibrant color makes it suitable for use in staining and labeling techniques.
Biology: In biological research, this compound is used as a fluorescent probe for imaging and detecting biological molecules. Its ability to fluoresce under specific conditions allows researchers to visualize cellular structures and processes.
Industry: In the industrial sector, this compound is used in the manufacturing of dyes and pigments for textiles, inks, and other materials.
Mecanismo De Acción
The mechanism of action of 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its ability to interact with biological molecules through its aminophenyl and hydroxyl groups. These interactions can lead to changes in the fluorescence properties of the compound, allowing it to act as a probe for detecting specific molecules or monitoring biological processes. The molecular targets and pathways involved may include binding to proteins, nucleic acids, or other cellular components, leading to changes in their fluorescence emission.
Comparación Con Compuestos Similares
Fluorescein: Another xanthene dye with similar fluorescent properties but different functional groups.
Rhodamine: A xanthene dye with a different core structure and functional groups, used in similar applications.
Eosin: A xanthene dye with bromine atoms, used as a biological stain.
Uniqueness: 9-(3-Aminophenyl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific combination of aminophenyl and hydroxyl groups, which confer distinct chemical and fluorescent properties. This uniqueness makes it suitable for specialized applications in scientific research and industry.
Propiedades
Número CAS |
136868-92-3 |
|---|---|
Fórmula molecular |
C19H13NO5 |
Peso molecular |
335.3 g/mol |
Nombre IUPAC |
9-(3-aminophenyl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C19H13NO5/c20-10-3-1-2-9(4-10)19-11-5-13(21)15(23)7-17(11)25-18-8-16(24)14(22)6-12(18)19/h1-8,21-23H,20H2 |
Clave InChI |
ZCZCFVZEIQXDOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





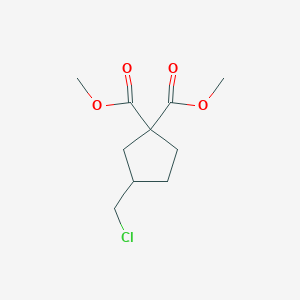
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
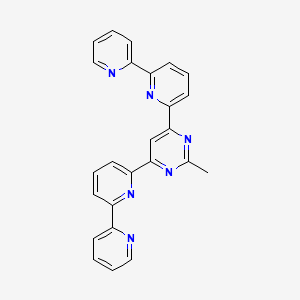

![N-Cyano-N''-[(4-methylphenyl)methyl]guanidine](/img/structure/B14263521.png)
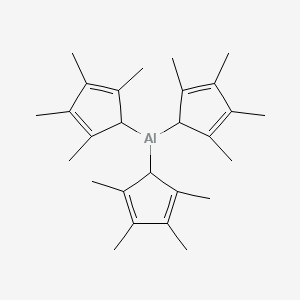

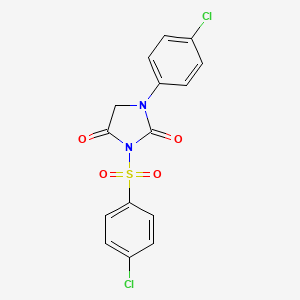

![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
